N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
The compound N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a derivative of the thieno[2,3-c]pyrazole class. While the specific compound is not directly described in the provided papers, the thieno[2,3-c]pyrazole core is a common feature in the literature. This core structure is known for its potential biological activities, including antimicrobial and anti-inflammatory properties, as demonstrated in the synthesis of related compounds .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyrazole derivatives typically involves the introduction of various substituents at specific positions on the core structure to enhance biological activity. Although the exact synthesis of N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is not detailed, a general method for synthesizing 4-amino-3-methyl-1-phenyl-1H-5-substituted thieno[2,3-c]pyrazoles has been reported . This method could potentially be adapted to synthesize the compound by introducing the appropriate benzyl and carboxamide groups at the relevant positions.
Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyrazole derivatives is characterized by the presence of a pyrazole ring fused to a thiophene ring. The spatial arrangement of these rings can influence the compound's biological activity. For example, a related compound was found to have a dihedral angle of 65.84(1)° between the pyrazole and thiophene rings, indicating a twisted conformation . Such conformational details are crucial for understanding the molecular interactions and stability of the compound.
Chemical Reactions Analysis
Thieno[2,3-c]pyrazole derivatives can participate in various chemical reactions, primarily due to the reactive sites on the pyrazole and thiophene rings. The reactivity can be further modified by substituents like carboxamide, which can engage in hydrogen bonding and other non-covalent interactions. These interactions are essential for the compound's biological activity and can be analyzed through techniques such as Hirshfeld surface analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-c]pyrazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and stability. For instance, the thermal decomposition of a related compound was studied using thermogravimetric analysis, which provides insights into its stability under various conditions . Additionally, the electronic structure, including the distribution of electrophilic and nucleophilic regions, can be investigated using computational methods like DFT to predict reactivity and interactions with biological targets .
properties
IUPAC Name |
N,N-dibenzyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-20-24-17-25(32-27(24)30(28-20)23-15-9-4-10-16-23)26(31)29(18-21-11-5-2-6-12-21)19-22-13-7-3-8-14-22/h2-17H,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXYYLFUVUSGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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